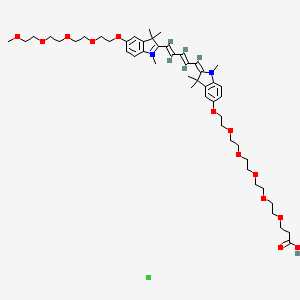

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5

Description

Propriétés

Formule moléculaire |

C49H73ClN2O13 |

|---|---|

Poids moléculaire |

933.6 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethylindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C49H72N2O13.ClH/c1-48(2)41-37-39(63-35-33-61-31-29-58-24-23-56-20-19-54-7)13-15-43(41)50(5)45(48)11-9-8-10-12-46-49(3,4)42-38-40(14-16-44(42)51(46)6)64-36-34-62-32-30-60-28-27-59-26-25-57-22-21-55-18-17-47(52)53;/h8-16,37-38H,17-36H2,1-7H3;1H |

Clé InChI |

IVWOCBLGGSXMPC-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5: A Heterobifunctional Tool for Advanced Bioconjugation and Imaging

This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5, a sophisticated heterobifunctional molecule designed for researchers, scientists, and drug development professionals. We will delve into its core chemical attributes, provide insights into its synthesis and application, and offer detailed protocols for its use in advanced bioconjugation strategies.

Introduction: The Convergence of Fluorescence, PEGylation, and Bio-orthogonality

In the landscape of modern molecular probes and biotherapeutics, the ability to specifically label, track, and deliver molecules to their targets is paramount. This compound emerges as a powerful tool at the intersection of near-infrared (NIR) fluorescence, polyethylene glycol (PEG) technology, and reactive chemistry. Its unique architecture, featuring a bright and photostable Cy5 fluorophore, an extended and flexible PEG linker, and a reactive carboxylic acid handle, offers unparalleled advantages in a multitude of applications, from high-resolution cellular imaging to the development of targeted drug delivery systems.[1][2]

The incorporation of a Cy5 dye provides excellent spectral properties in the far-red region, minimizing interference from cellular autofluorescence and allowing for deeper tissue penetration in in-vivo imaging studies.[2] The asymmetric PEG linker, composed of PEG4 and PEG5 chains, enhances aqueous solubility, reduces non-specific binding, and improves the pharmacokinetic profile of the conjugated biomolecule.[3][4][5] Finally, the terminal carboxylic acid serves as a versatile reactive site for covalent attachment to primary amines on proteins, peptides, and other biomolecules, enabling the creation of stable and functional bioconjugates.[4]

Molecular Architecture and Physicochemical Properties

The chemical structure of this compound is meticulously designed to offer distinct functionalities at each end of the molecule, separated by a hydrophilic spacer.

-

A Cyanine 5 (Cy5) Core: This provides the molecule with its characteristic NIR fluorescence.

-

Two N-methyl groups: These substitutions on the indole rings of the Cy5 core can subtly influence the dye's electronic properties and stability.

-

An O-(m-PEG4) Chain: A methoxy-terminated polyethylene glycol chain with four ethylene glycol repeats. This enhances hydrophilicity and provides a "stealth" effect, reducing immunogenicity.[3]

-

An O'-(acid-PEG5) Chain: A polyethylene glycol chain with five ethylene glycol repeats, terminating in a carboxylic acid. This serves as the primary point of covalent attachment to biomolecules.

Below is a representative chemical structure based on the nomenclature:

Caption: Representative structure of this compound.

Quantitative Data Summary (Based on a Structurally Similar Compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5)

For the purpose of providing actionable data, the following table summarizes the key physicochemical and spectroscopic properties of a closely related analog, N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[4] It is important to note that while the core functionalities are similar, slight variations in properties may exist for the PEG5 variant.

| Property | Value | Source |

| Molecular Formula | C45H65ClN2O10 | [4] |

| Molecular Weight | 829.5 g/mol | [4] |

| Excitation Maximum (λex) | ~649 nm | [4] |

| Emission Maximum (λem) | ~667 nm | [4] |

| Extinction Coefficient | ~170,000 M⁻¹cm⁻¹ | [4] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, desiccated, protected from light | [4] |

Synthesis and Characterization

The synthesis of asymmetrically functionalized PEGylated cyanine dyes is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

Proposed Synthesis Pathway

A plausible synthetic route for this compound would involve the stepwise construction of the asymmetric cyanine dye, followed by the introduction of the PEG chains. A general strategy could be:

-

Synthesis of Indolenine Precursors: Two distinct N-methylated indolenine precursors would be synthesized. One would be functionalized for later attachment of the m-PEG4 chain, and the other for the acid-PEG5 chain.

-

Condensation Reaction: The two indolenine precursors are condensed with a polymethine bridge-forming reagent to construct the core Cy5 structure. This reaction needs to be carefully controlled to favor the formation of the asymmetric product.

-

PEGylation: The m-PEG4 and acid-PEG5 chains (with a protected carboxylic acid) are then conjugated to the Cy5 core at their respective attachment points.

-

Deprotection and Purification: The protecting group on the carboxylic acid of the PEG5 chain is removed, and the final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.[1]

Caption: Proposed synthetic workflow for this compound.

Characterization

The successful synthesis and purity of the final product would be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the presence of the different components (Cy5 core, PEG chains, methyl groups).[1]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]

-

UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, as well as the extinction coefficient and quantum yield.

Experimental Protocol: Protein Labeling via Amide Bond Formation

The terminal carboxylic acid of this compound is readily conjugated to primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) through the formation of a stable amide bond. This is typically achieved using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

Principle of the Reaction

The reaction proceeds in two steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid on the PEG chain to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable Amine-Reactive Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.

-

Conjugation to the Protein: The NHS ester reacts with a primary amine on the target protein to form a stable amide bond, releasing NHS or Sulfo-NHS.

Caption: Amine conjugation workflow using EDC/NHS chemistry.

Detailed Step-by-Step Methodology

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS or MES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use.

-

-

Activate the Dye:

-

In a microcentrifuge tube, combine a desired molar excess of the dye with EDC and NHS/Sulfo-NHS in Activation Buffer. A 10-20 fold molar excess of EDC and NHS over the dye is a good starting point.

-

Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

-

-

Prepare the Protein:

-

Dissolve or dialyze the protein of interest into the Conjugation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add the activated dye solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quench the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

-

Fluorescent Labeling of Biomolecules: Covalently attaching this dye to antibodies, proteins, or peptides enables their visualization and tracking in various assays, including fluorescence microscopy, flow cytometry, and Western blotting.

-

In Vivo Imaging: The NIR fluorescence of Cy5 allows for deep tissue imaging with reduced background signal, making it suitable for tracking the biodistribution of labeled molecules in animal models.[2]

-

PROTAC Development: This molecule can be used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The fluorescent tag allows for the direct visualization and tracking of the PROTAC, aiding in studies of its uptake, distribution, and mechanism of action.

-

Drug Delivery Systems: The PEGylated nature of the molecule can improve the solubility and circulation time of conjugated drugs, making it a component in the design of targeted drug delivery systems.[4]

Conclusion

This compound is a highly versatile and powerful tool for researchers at the forefront of molecular biology, drug discovery, and diagnostics. Its combination of a bright and stable NIR fluorophore, a biocompatible and flexible PEG linker, and a reactive handle for covalent conjugation provides a robust platform for the creation of sophisticated molecular probes and biotherapeutics. By understanding its chemical properties and employing optimized conjugation strategies, researchers can unlock its full potential to advance their scientific endeavors.

References

- Peg derivatives for the synthesis of water-soluble cyanine dye CY5 - ResearchGate. (n.d.).

- Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.).

- Simple two-step covalent protein conjugation to PEG-coated nanocrystals. (2018). The Ukrainian Biochemical Journal.

- The influence of systematic structure alterations on the photophysical properties and conjugation characteristics of asymmetric cyanine 5 dyes | Request PDF - ResearchGate. (n.d.).

- Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (n.d.).

- Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed. (2020, September 2).

- A) PEGylation reaction of Cy5, and reduction-oxidation cycle of Cy5-PEG... - ResearchGate. (n.d.).

- Simple two-step covalent protein conjugation to PEG-coated nanocrystals - ResearchGate. (n.d.).

- Synthesis of Conjugates of PEG-RGD Derivatives with Fe3O4 Magnetic Nanoparticles for Cell Labelling - MDPI. (2022, November 24).

- From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. (n.d.).

- Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - eScholarship@UMassChan. (n.d.).

- Synthesis of PEG derivatives bearing aminophenyl and their application for liquid-phase synthesis of water-soluble unsymmetrical cyanine dyes - ResearchGate. (n.d.).

- Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - NIH. (n.d.).

- Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity - MDPI. (2023, August 11).

- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. (2023). ACS Omega.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 4. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Spectral Properties of PEGylated Cy5 Acid: An In-Depth Technical Guide for Advanced Fluorescence Applications

Abstract

This technical guide provides a comprehensive analysis of the spectral properties of Polyethylene Glycol (PEG) modified Cyanine 5 (Cy5) acid, a far-red fluorescent dye integral to contemporary research in life sciences and drug development. We delve into the fundamental photophysical principles of the Cy5 chromophore and elucidate the profound impact of PEGylation on its spectral characteristics, including absorbance, emission, quantum yield, and photostability. By synthesizing theoretical underpinnings with field-proven experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to harness the full potential of PEGylated Cy5 in their applications. We will explore the causality behind the enhanced performance of PEGylated Cy5 in aqueous environments, providing a robust framework for experimental design and data interpretation.

Introduction: The Rationale for PEGylation of a Workhorse Fluorophore

Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the polymethine class, renowned for its high molar extinction coefficient, excellent photostability, and fluorescence emission in the far-red region of the electromagnetic spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm)[1]. This spectral window is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous biomolecules, leading to a superior signal-to-noise ratio[1].

Despite its strengths, the practical application of the parent Cy5 acid in complex biological systems is often hampered by its inherent hydrophobicity. This can lead to poor solubility in aqueous buffers, a propensity to form non-fluorescent aggregates, and non-specific binding to proteins and cell membranes[2]. These limitations can compromise the accuracy and reproducibility of fluorescence-based assays.

PEGylation , the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a transformative strategy to mitigate these challenges[3]. The hydrophilic and biocompatible nature of the PEG polymer imparts several critical advantages to the Cy5 molecule, enhancing its utility in a wide array of applications, from cellular imaging to in vivo drug tracking.

This guide will dissect the spectral consequences of PEGylating Cy5 acid, providing both the foundational knowledge and the practical methodologies required to optimize its use.

Core Photophysical Properties: A Comparative Analysis

The conjugation of a PEG chain to the Cy5 core can modulate its fundamental spectral properties. While the core chromophore remains the same, the local microenvironment created by the PEG chain influences the electronic transitions that govern light absorption and emission.

Absorbance and Emission Spectra

The characteristic absorbance and fluorescence emission spectra of Cy5 are dictated by its extended polymethine chain. Typically, Cy5 acid exhibits a sharp absorption peak (λmax,abs) around 649-651 nm and an emission peak (λmax,em) around 666-670 nm[4].

PEGylation generally does not cause a significant shift in the maximal absorbance and emission wavelengths of the Cy5 chromophore in dilute, monomeric solutions. The primary role of the PEG chain is to ensure the dye remains in this state in aqueous environments. However, in conditions that would typically induce aggregation in non-PEGylated Cy5, the PEGylated counterpart maintains its characteristic monomeric spectrum, a critical advantage for quantitative applications.

Molar Extinction Coefficient and Quantum Yield

The molar extinction coefficient (ε) is a measure of how strongly a molecule absorbs light at a particular wavelength. A higher ε contributes to a brighter fluorescent signal. Non-PEGylated Cy5 boasts a very high molar extinction coefficient, typically around 250,000 M-1cm-1[4]. Some studies have reported a lower molar extinction coefficient for certain PEGylated Cy5 derivatives, in the range of 107,000 M-1cm-1[2]. This apparent decrease may be influenced by the specific derivative and the method of measurement, but it is a factor to consider in experimental design.

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of Cy5 is highly sensitive to its environment[2][5]. While the quantum yield of non-PEGylated Cy5 in aqueous buffers is approximately 0.2-0.28[4][6], this value can be severely diminished by aggregation-caused quenching. PEGylation helps to preserve the inherent quantum yield of the Cy5 monomer by preventing this aggregation[2]. Some reports suggest that PEGylation can lead to an increase in the quantum yield of up to 1.8-fold compared to the non-PEGylated dye in certain conditions[7].

The following table summarizes the key spectral properties of non-PEGylated and PEGylated Cy5 acid.

| Spectroscopic Property | Non-PEGylated Cy5 Acid | PEGylated Cy5 Acid | Significance of PEGylation |

| Absorbance Maximum (λabs) | ~649 - 651 nm | ~649 - 651 nm | Minimal shift in monomeric form. |

| Emission Maximum (λem) | ~666 - 670 nm | ~666 - 670 nm | Minimal shift in monomeric form. |

| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1[4] | May be slightly lower in some derivatives[2] | High light absorption is largely maintained. |

| Quantum Yield (Φ) | ~0.2 - 0.28 (in PBS)[3][4][6] | Can be higher (up to 1.8-fold increase) | Enhanced brightness due to reduced quenching. |

| Aqueous Solubility | Limited, prone to aggregation | Significantly Increased[2] | Prevents aggregation-induced fluorescence quenching. |

| Photostability | Moderate[8] | Enhanced[7] | Allows for longer imaging times and more stable signal. |

The "Why": Mechanistic Insights into PEGylation's Effects

The observed improvements in the spectral performance of PEGylated Cy5 acid can be attributed to several key mechanisms, which are visualized in the following diagram.

Caption: Mechanisms of PEGylation-induced enhancement of Cy5 spectral properties.

Enhanced Aqueous Solubility and Prevention of Aggregation

The primary advantage of PEGylation is the dramatic increase in the aqueous solubility of the Cy5 dye[2]. The repeating ethylene oxide units of the PEG chain are highly hydrophilic and form a hydration shell around the hydrophobic Cy5 core. This prevents the π-π stacking interactions that lead to the formation of H-aggregates, which are typically non-fluorescent or have significantly red-shifted and broadened absorption spectra. By maintaining the dye in its monomeric, fluorescently active state, PEGylation ensures a consistent and predictable spectral output in physiological buffers.

Reduced Non-Specific Binding

The flexible and neutral PEG chain creates a steric barrier that minimizes non-specific interactions between the Cy5 molecule and biological surfaces such as proteins and cell membranes[2]. This "stealth" property is crucial for reducing background fluorescence in imaging applications, thereby significantly improving the signal-to-noise ratio.

Influence on Photostability

While Cy5 is inherently more photostable than many other fluorophores, its photostability can be further enhanced by PEGylation[7]. The prevention of aggregation is a key contributing factor, as aggregated dyes can be more susceptible to photobleaching. Additionally, the local environment created by the PEG chain may reduce the accessibility of the chromophore to molecular oxygen and other reactive species that can participate in photochemical degradation pathways.

Experimental Protocols for Spectral Characterization

To empower researchers to validate and compare the spectral properties of PEGylated Cy5 acid in their own laboratories, we provide the following detailed protocols.

Protocol for Measuring Absorbance and Emission Spectra

This protocol outlines the fundamental steps for acquiring the absorbance and emission spectra of a PEGylated Cy5 acid sample.

Materials:

-

PEGylated Cy5 acid sample

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4; dimethyl sulfoxide (DMSO))

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a stock solution of PEGylated Cy5 acid in DMSO. Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a concentration that yields an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

-

Absorbance Spectrum:

-

Use the same solvent/buffer as a blank to zero the spectrophotometer.

-

Scan the absorbance of the sample solution from approximately 500 nm to 750 nm.

-

Identify the wavelength of maximum absorbance (λmax,abs).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the spectrofluorometer to the determined λmax,abs.

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Scan the emission spectrum from approximately 660 nm to 800 nm.

-

Identify the wavelength of maximum emission (λmax,em).

-

Caption: Workflow for absorbance and emission spectra measurement.

Protocol for Determining Relative Fluorescence Quantum Yield

The quantum yield of a PEGylated Cy5 acid sample can be determined relative to a well-characterized standard.

Materials:

-

PEGylated Cy5 acid sample

-

Reference standard with a known quantum yield in the far-red region (e.g., Cresyl Violet in methanol, Φ = 0.54)

-

Spectroscopic grade solvents for both sample and standard

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a corrected emission channel

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare a Series of Dilutions: For both the PEGylated Cy5 sample and the reference standard, prepare a series of dilutions in the same solvent. The absorbance values at the excitation wavelength should be kept below 0.1 to ensure linearity between absorbance and fluorescence intensity.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation[9]:

Φsample = Φstd * (msample / mstd) * (nsample / nstd)2

Where:

-

Φstd is the quantum yield of the standard.

-

msample and mstd are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions.

-

Protocol for Assessing Photostability

This protocol provides a method to compare the photostability of PEGylated Cy5 acid to its non-PEGylated counterpart by measuring the photobleaching half-life.

Materials:

-

PEGylated and non-PEGylated Cy5 acid solutions at the same concentration.

-

Fluorescence microscope with a stable, high-intensity light source (e.g., 633 nm or 647 nm laser).

-

Sensitive camera (e.g., sCMOS or EMCCD).

-

Microscope slides and coverslips.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Mount a small volume of the dye solution between a microscope slide and a coverslip. To minimize diffusion, the dye can be immobilized in a thin polymer film or by adsorption to the glass surface.

-

Microscope Setup:

-

Place the slide on the microscope stage and focus on the sample.

-

Use the same objective and illumination power for all samples. The power should be high enough to induce photobleaching over a reasonable time course.

-

-

Image Acquisition:

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).

-

-

Data Analysis:

-

In the image analysis software, define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence.

-

Normalize the intensity at each time point to the initial intensity at t=0.

-

Plot the normalized intensity versus time. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t1/2). A longer t1/2 indicates greater photostability[3][8].

-

Impact of Environmental Factors on PEGylated Cy5 Spectra

The local environment can still influence the spectral properties of PEGylated Cy5, albeit to a lesser extent than its non-PEGylated counterpart for some parameters.

-

Solvent Polarity (Solvatochromism): Cyanine dyes can exhibit solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity[10][11]. While the PEG chain provides a consistent local hydrophilic environment, significant changes in the bulk solvent can still penetrate this layer and interact with the chromophore, potentially causing slight spectral shifts.

-

pH: The fluorescence of the core Cy5 chromophore is largely independent of pH in the physiological range (pH 4-10)[12]. PEGylation does not alter this inherent pH stability.

-

Concentration: As previously discussed, PEGylation is highly effective at preventing concentration-dependent aggregation and the associated fluorescence quenching that plagues non-PEGylated Cy5 in aqueous media.

Conclusion and Future Perspectives

The PEGylation of Cy5 acid is a critical chemical modification that significantly enhances its performance as a fluorescent probe in biological research and drug development. By improving aqueous solubility, preventing aggregation-induced quenching, reducing non-specific binding, and enhancing photostability, PEGylation allows researchers to leverage the excellent intrinsic spectral properties of the Cy5 chromophore in complex biological milieu.

This guide has provided a detailed overview of the spectral properties of PEGylated Cy5 acid, the underlying mechanisms for its enhanced performance, and robust protocols for its characterization. As research demands increasingly sensitive and reliable fluorescent tools, the rational design of fluorophore-polymer conjugates, such as PEGylated Cy5, will continue to be a key enabler of scientific discovery. Future work will likely focus on optimizing PEG chain length and architecture to fine-tune the pharmacokinetic and spectral properties of these probes for specific in vivo applications.

References

- Structure and properties of CY5 - Technical Inform

- Fluorochrome Absorption and Emission Spectra. [Link]

- Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]

- Data on the removal of peroxides from functionalized polyethylene glycol (PEG)

- Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin | Bioconjugate Chemistry.

- Compared photobleaching of Cy5, DiD, and DiD-loaded LNPs (formulation...).

- Preparation of poly(ethylene glycol)ated (PEGylated) Cy5-PLA... | Download Scientific Diagram.

- Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PMC - NIH. [Link]

- Absorption (solid lines) and fluorescence spectra (dotted lines) of... | Download Scientific Diagram.

- Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes | Request PDF.

- Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. MDPI. [Link]

- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

- Solv

- Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. [Link]

- Solvatochromic Dyes as Solvent Polarity Indicators.

- Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. PubMed Central. [Link]

- Aggregation-induced emission material based fluorescent organic nanoparticles: Facile PEGylation and cell imaging applications | Request PDF.

- Data on the removal of peroxides from functionalized polyethylene glycol (PEG)

- Data on the removal of peroxides from functionalized polyethylene glycol (PEG)

- Fluorescence quantum yield measurement | JASCO Global. JASCO. [Link]

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. [Link]

- Synthesis of Conjugates of PEG-RGD Derivatives with Fe3O4 Magnetic Nanoparticles for Cell Labelling. MDPI. [Link]

- Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays | PLOS One. PLOS One. [Link]

- Effect of Solvent on Fluorescence Emission from Polyethylene Glycol-Coated Graphene Quantum Dots under Blue Light Illumin

- Impact of different PEGylation patterns on the long-term bio-stability of colloidal mesoporous silica nanoparticles. Journal of Materials Chemistry (RSC Publishing). [Link]

- Synthesis, Photophysical Characterization, and Bioimaging with Benzoquinolizine-Based Fluorescent Dyes Prepared through an Aryne-Induced Domino Reaction.

- Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID | Request PDF.

- PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions. RSC Advances (RSC Publishing). [Link]

- Impact of the Different Molecular Weights of Polyethylene Glycol (PEG) Coating Agents on the Magnetic Targeting Characteristics of Functionalized Magnetoresponsive Nanoclusters. MDPI. [Link]

- Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale (RSC Publishing). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 5. Computational investigation of the influence of chain length on the shielding effect of PEGylated nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jasco-global.com [jasco-global.com]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Excitation and emission spectra of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5

An In-depth Technical Guide on the Photophysical Properties of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research and therapeutic development, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes. Among these, cyanine dyes, particularly Cyanine 5 (Cy5), have become a cornerstone for applications requiring high sensitivity in the far-red region of the spectrum.[1] The utility of this spectral window lies in its ability to circumvent the natural autofluorescence of biological tissues, thereby significantly enhancing the signal-to-noise ratio.[2][3]

This guide focuses on a highly specialized derivative, This compound . This molecule is rationally designed to leverage the exceptional spectral characteristics of the Cy5 core while incorporating features that address common challenges in bioconjugation and in vivo applications. The inclusion of polyethylene glycol (PEG) chains and a terminal carboxylic acid group transforms the parent fluorophore into a versatile tool optimized for solubility, biocompatibility, and targeted covalent attachment to a wide array of biomolecules. We will explore the molecular architecture, detail the photophysical properties, provide a robust protocol for spectral characterization, and discuss the implications for advanced research.

Part 1: Molecular Architecture and its Photophysical Implications

The functionality of this probe is a direct result of its composite structure. Each component is engineered to impart specific, advantageous properties.

-

The Cy5 Core Chromophore: The heart of the molecule is the Cyanine 5 fluorophore, a heptamethine cyanine dye. Its extensive system of delocalized electrons is responsible for its strong absorption and brilliant emission in the far-red spectral region.[1]

-

N-Methyl Substituents: The methyl groups attached to the nitrogen atoms of the indolenine rings are integral to the core structure, contributing to the dye's electronic environment and stability.

-

Dual PEG Linkers (m-PEG4 and acid-PEG5): The covalent attachment of two distinct PEG chains is the most significant modification. This process, known as PEGylation, confers several critical advantages:

-

Enhanced Aqueous Solubility: Cyanine dyes are prone to aggregation in aqueous buffers, which leads to fluorescence quenching and unpredictable behavior. The hydrophilic PEG chains ensure the molecule remains monomeric and fully solvated, preserving its optimal fluorescent properties.[4][5]

-

Improved Biocompatibility: PEGylation is a well-established strategy to reduce non-specific binding and minimize immunogenicity, which is particularly crucial for in vivo imaging and drug delivery applications.[5][6]

-

Reduced Quenching: By preventing aggregation, PEGylation ensures a more stable and reliable fluorescent signal, especially at higher labeling densities on a target biomolecule.[4]

-

-

Terminal Carboxylic Acid: The acid-PEG5 chain terminates in a carboxylic acid (-COOH) group. This serves as a versatile chemical handle for bioconjugation. Using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), this acid can be covalently linked to primary amines on proteins, peptides, or other biological targets to form a stable amide bond.[7][8]

Below is a diagram illustrating the functional components of the molecule.

Caption: Functional components of the PEGylated Cy5 dye.

Part 2: Core Spectral Characteristics

The photophysical properties of this dye are fundamentally governed by its Cy5 core. The PEG linkers primarily ensure that these ideal properties are maintained in physiological conditions by preventing aggregation, rather than significantly shifting the spectral peaks. The data below are based on closely related PEGylated Cy5 derivatives.

| Photophysical Property | Typical Value | Reference(s) |

| Excitation Maximum (λex) | ~649 - 651 nm | [9][10][11] |

| Emission Maximum (λem) | ~667 - 670 nm | [7][10][11][12] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [2][13] |

| Typical Quantum Yield (Φ) | ~0.20 (highly environment-dependent) | [2][14] |

| Recommended Laser Lines | 633 nm, 647 nm | [2][9] |

The relationship between absorption and emission is visualized in the diagram below, illustrating the concept of the Stokes shift—the difference between the excitation and emission maxima—which is a fundamental characteristic of fluorescence.

Caption: Conceptual diagram of fluorescence and the Stokes shift.

Part 3: Experimental Protocol for Spectral Characterization

This section provides a self-validating protocol to accurately determine the excitation and emission spectra. The core principle is to first identify the precise absorption maximum and then use that wavelength to excite the molecule for emission scanning, minimizing artifacts from inner filter effects.

Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes (2)

-

Micropipettes

Methodology: The workflow for accurate spectral measurement is outlined below.

Caption: Workflow for accurate spectral characterization.

Step-by-Step Protocol:

-

Stock Solution Preparation:

-

Dissolve a known quantity of the lyophilized dye in anhydrous DMSO to create a concentrated stock solution (e.g., 1 mM).

-

Rationale: DMSO ensures the dye is fully monomerized and dissolved before introduction to an aqueous environment, preventing aggregation.[14]

-

-

Absorbance Spectrum Measurement:

-

Prepare a dilute solution of the dye in PBS. A good starting point is a 1:200 dilution of the stock.

-

Use a quartz cuvette to measure the absorbance spectrum from 500 nm to 750 nm, using PBS as a blank.

-

Crucial Step: Adjust the concentration by adding more stock solution or PBS until the maximum absorbance is between 0.05 and 0.1.

-

Rationale: Keeping the absorbance low is critical to prevent the "inner filter effect," where emitted light is re-absorbed by other dye molecules, which can distort the emission spectrum and artificially lower the measured intensity.[2]

-

Record the wavelength of maximum absorbance (λabs_max). This will be your optimal excitation wavelength.

-

-

Emission Spectrum Measurement:

-

Using the same cuvette and sample from the previous step, place it in the spectrofluorometer.

-

Set the excitation wavelength to the λabs_max value you just determined.

-

Scan the emission spectrum from a wavelength slightly above your excitation (e.g., λabs_max + 10 nm) up to 800 nm.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem_max).[2]

-

-

Excitation Spectrum Measurement (Validation Step):

-

Set the emission monochromator of the fluorometer to the λem_max you just identified.

-

Scan the excitation wavelengths from approximately 550 nm up to just below the emission maximum.

-

The resulting spectrum should closely resemble the absorbance spectrum, and its peak (λex_max) should confirm the value found for λabs_max.

-

Part 4: Applications and Significance

The unique combination of far-red fluorescence, aqueous stability, and a reactive handle makes this probe highly valuable for a range of sophisticated applications:

-

High-Sensitivity Immunoassays: When conjugated to antibodies, the dye's brightness and low background enable robust detection in techniques like flow cytometry, ELISA, and Western blotting.[9]

-

Advanced Fluorescence Microscopy: The photostability and far-red emission are ideal for live-cell imaging and super-resolution microscopy, minimizing phototoxicity and autofluorescence.[1]

-

In Vivo Imaging: PEGylation enhances circulation time and reduces non-specific uptake by organs like the liver and spleen.[4][6] This, combined with the deep tissue penetration of far-red light, makes the probe suitable for tracking labeled cells, nanoparticles, or therapeutic agents in animal models.[5]

-

Drug Development: As a fluorescent tag for novel biologics or small-molecule drugs, it allows for direct visualization of biodistribution, target engagement, and pharmacokinetic profiling.

Conclusion

This compound is not merely a fluorophore but a precision-engineered tool for molecular analysis. Its design directly addresses the practical challenges faced by researchers, offering the potent signaling of Cy5 without the common pitfalls of aggregation and non-specific binding. By providing a stable, soluble, and easily conjugatable platform, it enables the generation of high-quality, reproducible data in demanding applications ranging from single-molecule studies to whole-animal imaging. Understanding its spectral properties and the rationale behind its molecular design is the first step toward unlocking its full potential in your research.

References

- Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange. PubMed Central.

- Unveiling the Spectral Signature of Cy5: A Technical Guide for Researchers. Benchchem.

- Spectral Fine Tuning of Cyanine Dyes: Electron Donor- Acceptor Substituted Analogues of Thiazole Orange. Photochemical & Photobiological Sciences.

- Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers. PubMed Central.

- Cy5 NHS Ester.

- Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. PMC.

- Syntheses and absorption-structure relationships of some new photosensitizer cyanine dyes. Indian Academy of Sciences.

- (a) The absorption and emission spectra of the Cy5-B in DMSO; (b) The...

- Cy5 Spectrum: Key Properties & Applic

- PEGylated Cy5 Dyes for Advanced Research Applic

- Spectrum [Cy5 (Cyanine-5)].

- An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)

- Spectra of available Fluorescent Dyes. Eurofins Genomics.

- N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5. CD Bioparticles.

- A) PEGylation reaction of Cy5, and reduction-oxidation cycle of Cy5-PEG...

- An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. Benchchem.

- Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents. PMC - NIH.

- Cy5 Dye. Thermo Fisher Scientific - ES.

- PEGylated Cy5 Outshines Traditional Cy5 in Biological Applications: A Compar

- Cy5 Protein Labeling Kit. Jena Bioscience.

- N-(mPEG4)-N'-(acid-PEG3)-Benzothiazole Cy5. CD Bioparticles.

- N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3. BroadPharm.

- Cy5.5-PEG-SH: Fluorescent PEG with Thiol for Labeling & Imaging. Biopharma PEG.

Sources

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(mPEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 - CD Bioparticles [cd-bioparticles.net]

- 8. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 10. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 13. eurofinsgenomics.com [eurofinsgenomics.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Role of PEG4 and PEG5 Linkers in Cy5 Bioconjugation

Introduction: The Critical Role of Linkers in Bioconjugation

In the realm of life sciences and therapeutic development, bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule—is a cornerstone technique.[1] This process is fundamental to a wide array of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for bioimaging, and the creation of sophisticated diagnostic assays.[2][3] The success of a bioconjugate is not solely dependent on the properties of the biomolecule and its partner but is profoundly influenced by the linker that joins them. Polyethylene glycol (PEG) linkers have emerged as a gold standard in this field due to their unique and advantageous properties.[4][5]

This guide provides an in-depth exploration of the role of short, discrete PEG linkers, specifically PEG4 (containing four ethylene glycol units) and PEG5 (containing five ethylene glycol units), in the context of conjugation to Cyanine5 (Cy5), a widely used far-red fluorescent dye. We will delve into the causal relationships between the physicochemical properties of these linkers and the performance of the resulting Cy5 bioconjugate, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar I: The Fundamental Properties of PEG Linkers

Polyethylene glycol is a synthetic polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[4] Its widespread adoption in bioconjugation stems from a unique combination of properties that address common challenges in the field.

Hydrophilicity and Solubility

The repeating ether units of PEG form hydrogen bonds with water molecules, rendering the polymer highly soluble in aqueous environments.[4][6] This is a critical attribute, as many biomolecules and fluorescent dyes, including Cy5, can be hydrophobic. By incorporating a PEG linker, the overall hydrophilicity of the conjugate is increased, which can prevent aggregation and improve solubility in physiological buffers.[1][7] This enhanced solubility is crucial for maintaining the biological activity of the conjugated molecule and for ensuring reliable performance in aqueous assay conditions.[6]

Biocompatibility and Low Immunogenicity

PEG is well-regarded for its biocompatibility and is generally considered non-toxic.[4][8] The process of attaching PEG chains, known as PEGylation, can create a protective hydration shell around the conjugated molecule.[5][6] This "stealth" effect shields the bioconjugate from the host's immune system, reducing the likelihood of an immunogenic response.[2][9]

Flexibility and Steric Hindrance

The carbon-oxygen bonds within the PEG backbone allow for free rotation, imparting significant flexibility to the linker.[4][10] This flexibility is advantageous in several ways. It allows the conjugated molecules to maintain their native conformation and biological activity by minimizing steric hindrance.[1][11] For instance, when labeling an antibody with Cy5, a flexible PEG linker can provide sufficient spatial separation between the bulky antibody and the fluorescent dye, ensuring that the antibody's antigen-binding site remains accessible.[12]

Pillar II: PEG4 vs. PEG5 - A Comparative Analysis in Cy5 Bioconjugation

While both PEG4 and PEG5 are considered short-chain linkers, the subtle difference of a single ethylene glycol unit can have a discernible impact on the properties of the final Cy5 conjugate.

| Property | PEG4 Linker | PEG5 Linker | Rationale and Impact |

| Length | Shorter | Longer | The incremental length of the PEG5 linker provides greater spatial separation between the Cy5 dye and the biomolecule. This can be crucial for minimizing potential quenching effects and preserving the biological activity of larger, more complex proteins.[12][13] |

| Hydrophilicity | High | Slightly Higher | With an additional ethylene glycol unit, the PEG5 linker contributes marginally more to the overall hydrophilicity of the conjugate.[14] This can be beneficial when working with particularly hydrophobic biomolecules or when a higher degree of solubility is required.[15] |

| Flexibility | Flexible | More Flexible | The increased chain length of the PEG5 linker offers greater conformational freedom. This can be advantageous in applications like Förster Resonance Energy Transfer (FRET), where precise control over the distance and orientation between donor and acceptor fluorophores is critical.[16][17] |

Pillar III: The Chemistry of Cy5 Bioconjugation with PEG Linkers

The most common method for conjugating Cy5 to biomolecules involves the use of an N-hydroxysuccinimide (NHS) ester-functionalized dye.[18][19] This amine-reactive chemistry targets primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond.[20][21]

Workflow for Amine-Reactive Cy5-PEG-NHS Ester Conjugation

Caption: General workflow for labeling biomolecules with a Cy5-PEG-NHS ester.

Experimental Protocol: Labeling an Antibody with a Cy5-PEG4-NHS Ester

This protocol provides a self-validating system for the reliable conjugation of a Cy5-PEG4-NHS ester to an antibody.

1. Materials and Reagents:

-

Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

Cy5-PEG4-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[20]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0[21]

-

Purification Column: Spin desalting column (e.g., 7K MWCO)[21]

2. Procedure:

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. The optimal pH for the NHS ester reaction is between 8.3 and 8.5.[20][22]

-

Dye Preparation: Immediately before use, dissolve the Cy5-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[23]

-

Molar Ratio Calculation: Determine the desired molar excess of the dye to the antibody. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is common.[21]

-

mg of dye = (mg of antibody / MW of antibody) * (molar excess) * MW of dye

-

-

Reaction: Add the calculated volume of the Cy5-PEG4-NHS ester solution to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature, protected from light.[23]

-

Quenching: Stop the reaction by adding 1/10th volume of the Quenching Reagent. Incubate for 30 minutes at room temperature.[21]

-

Purification: Remove unconjugated dye by passing the reaction mixture through a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).[21][22]

-

Characterization: Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using UV-Vis spectrophotometry.[21][24]

-

DOL = (A_max of dye * Molar Extinction Coefficient of protein) / ((A_280 of protein - (A_max of dye * CF)) * Molar Extinction Coefficient of dye)

-

Where A_max for Cy5 is ~650 nm and the correction factor (CF) for Cy5 at 280 nm is typically around 0.05.[21]

-

Causality in Experimental Choices

-

pH Control: The reaction is performed at a slightly alkaline pH (8.3-8.5) because the primary amine groups on the protein are deprotonated and thus more nucleophilic, facilitating the reaction with the NHS ester.[20] At lower pH, the amines are protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[20]

-

Anhydrous Solvent: The use of anhydrous DMSO or DMF is critical for dissolving the NHS ester because the ester is susceptible to hydrolysis in the presence of water, which would deactivate it.[18]

-

Quenching: The addition of a primary amine-containing buffer like Tris effectively quenches the reaction by consuming any remaining unreacted NHS ester, preventing further labeling of the antibody.[21]

-

Purification: Removal of free dye is essential as it can lead to high background fluorescence and inaccurate quantification in downstream applications.[21]

The Impact of PEG4 and PEG5 Linkers on Cy5 Conjugate Performance

The choice between a PEG4 and a PEG5 linker can have subtle but important consequences for the final application.

Fluorescence Quenching and Aggregation

Cyanine dyes like Cy5 have a known tendency to form non-fluorescent aggregates, particularly at high concentrations or when in close proximity to each other.[25][26][27] The PEG linker plays a crucial role in mitigating this issue. The hydrophilic and flexible nature of the PEG chain helps to prevent the aggregation of the Cy5 molecules on the surface of the biomolecule, thereby preserving their fluorescence quantum yield.[7] A PEG5 linker, being slightly longer than a PEG4 linker, can provide a greater steric shield, which may be more effective at preventing dye-dye interactions, especially at higher degrees of labeling.[12]

Impact on Biological Activity

The attachment of any molecule to a protein has the potential to alter its structure and function.[11] PEGylation is known to sometimes cause a loss of biological activity due to steric hindrance at the active or binding site.[11] The length of the PEG linker is a key parameter in this regard. A shorter PEG4 linker may be preferable when it is important to keep the fluorescent label in close proximity to the biomolecule, for example, in certain FRET-based assays.[16][28][29] Conversely, a longer PEG5 linker might be necessary to extend the Cy5 dye away from a sensitive functional domain of the protein, thereby preserving its biological activity.[13]

Pharmacokinetics and Biodistribution

In the context of in vivo applications, such as with antibody-drug conjugates or in vivo imaging agents, the properties of the linker can influence the pharmacokinetic profile of the conjugate.[5][30] PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which reduces its renal clearance and extends its circulation half-life.[2][5] While the difference between a PEG4 and a PEG5 linker in this regard is minimal for large biomolecules like antibodies, for smaller peptides or oligonucleotides, even a small increase in PEG length can have a measurable effect on their in vivo behavior.[13][31]

Conclusion

The selection of a linker is a critical decision in the design of a bioconjugate. PEG4 and PEG5 linkers offer a powerful combination of hydrophilicity, biocompatibility, and flexibility that makes them highly suitable for Cy5 bioconjugation. The choice between these two will depend on the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the functional constraints of the final conjugate. By understanding the underlying principles of how these linkers influence the properties of the Cy5 bioconjugate, researchers can make informed decisions to optimize the performance of their molecules in a wide range of scientific and therapeutic applications.

References

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.

- Pasut, G., & Veronese, F. M. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(4), 1163–1174. [Link]

- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Journal of Controlled Release, 376, 108395. [Link]

- ResearchGate. (n.d.). Diagram of the FRET constructs with linker designs ordered chronologically.

- Maynard, H. D. (2009). Relieving PEGylation.

- Etrych, T., Mrkvan, T., Ríhová, B., & Ulbrich, K. (2008). PEG−Doxorubicin Conjugates: Influence of Polymer Structure on Drug Release, in Vitro Cytotoxicity, Biodistribution, and Antitumor Activity.

- Li, Y., Zhang, J., Wang, Y., Li, Y., Liu, R., & Liu, Z. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Molecular Pharmaceutics, 18(6), 2356–2366. [Link]

- Zhang, Y., Yang, Y., Liu, Y., Zhang, Y., Wang, Y., & Liu, Z. (2013).

- Amiram, M., Luginbuhl, K. M., Li, X., Feinglos, M. N., & Chilkoti, A. (2016). Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate.

- ResearchGate. (2025, August 5). Quantitative Understanding of the Energy Transfer between Fluorescent Proteins Connected via Flexible Peptide Linkers.

- Di Mai, P., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry B, 127(21), 4785–4796. [Link]

- Wikipedia. (n.d.). Förster resonance energy transfer.

- Pasternack, R. F., et al. (1994). Aggregation kinetics of extended porphyrin and cyanine dye assemblies. Biophysical Journal, 67(4), 1424–1432. [Link]

- Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 587–598. [Link]

- Miller, R. C., et al. (2021). Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept. Frontiers in Physics, 9, 726883. [Link]

- Di Bari, L., et al. (2021). Chiroptical properties of cyanine aggregates: hierarchical modelling from monomers to bundles. Chemical Science, 12(34), 11444–11455. [Link]

- Roy, R., et al. (2008). Fluorescence Resonance Energy Transfer. In eLS. John Wiley & Sons, Ltd. [Link]

- Donpuak, P., et al. (2021). Exploiting cyanine dye J-aggregates/monomer equilibrium in hydrophobic protein pockets for efficient multi-step phototherapy: an innovative concept for smart nanotheranostics. Nanoscale, 13(16), 7643–7655. [Link]

- AxisPharm. (n.d.). Polyethylene Glycol PEG Linkers.

- Catanzaro, A., et al. (2021). Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution. Physical Chemistry Chemical Physics, 23(34), 18512–18524. [Link]

- Dal Corso, A., et al. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. purepeg.com [purepeg.com]

- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. purepeg.com [purepeg.com]

- 11. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 20. interchim.fr [interchim.fr]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. lumiprobe.com [lumiprobe.com]

- 23. NHS ester protocol for labeling proteins [abberior.rocks]

- 24. docs.aatbio.com [docs.aatbio.com]

- 25. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Aggregation kinetics of extended porphyrin and cyanine dye assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept [frontiersin.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 for protein labeling

An In-Depth Technical Guide to Protein Labeling with N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5

Introduction: A Modern Tool for Protein Interrogation

The precise analysis of protein function, localization, and interaction is a cornerstone of modern biological research and therapeutic development. Covalent labeling of proteins with fluorescent dyes remains an indispensable technique, and the evolution of these chemical tools continues to push the boundaries of sensitivity and specificity. This guide provides a deep dive into a highly specialized fluorescent probe: this compound.

This molecule represents a sophisticated class of labeling reagents designed for superior performance in demanding applications. Its architecture combines the bright, far-red fluorescence of Cyanine5 (Cy5) with a flexible, hydrophilic polyethylene glycol (PEG) linker. This unique PEG structure, featuring a methoxy-terminated PEG4 segment and a carboxylic acid-terminated PEG5 segment, offers distinct advantages in terms of solubility, biocompatibility, and the reduction of non-specific interactions.

This document, intended for researchers and drug development professionals, will deconstruct the molecule's design, explain the rationale behind its use, provide detailed protocols for its application in protein labeling, and discuss best practices for data interpretation and troubleshooting.

Molecular Architecture and Functional Rationale

The efficacy of this compound stems from the synergistic interplay of its three core components: the Cy5 fluorophore, the dual-PEG linker, and the terminal carboxylic acid.

The Cy5 Fluorophore: A Workhorse for Far-Red Detection

Cy5 is a member of the cyanine dye family, renowned for its high extinction coefficient and quantum yield in the far-red region of the spectrum. Its key advantages include:

-

Reduced Autofluorescence: Biological samples, such as cells and tissues, exhibit significantly lower autofluorescence in the red and far-red spectral regions, leading to a higher signal-to-noise ratio and improved sensitivity in imaging and detection assays.

-

Deep Tissue Penetration: Light in the far-red spectrum can penetrate tissues more effectively than shorter wavelength light, making Cy5 an excellent choice for in vivo imaging applications.

-

Compatibility: Cy5's spectral properties are compatible with a wide range of common laser lines (e.g., 633 nm, 647 nm) and filter sets found on flow cytometers, fluorescence microscopes, and other detection instruments.

| Spectral Property | Typical Value | Significance |

| Excitation Maximum (λ_ex) | ~649 nm | The wavelength at which the dye most efficiently absorbs light. |

| Emission Maximum (λ_em) | ~670 nm | The wavelength of peak fluorescence emission, resulting in a bright, far-red signal. |

| Molar Extinction Coeff. | >250,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum, contributing to its brightness. |

| Quantum Yield (Φ) | ~0.2-0.3 | The efficiency of converting absorbed light into emitted fluorescence. |

The PEG Linker: Enhancing Solubility and Reducing Non-Specific Binding

The inclusion of a 9-unit polyethylene glycol (PEG) chain is a critical design feature. PEG is a hydrophilic, flexible, and biocompatible polymer that imparts several beneficial properties to the dye and the resulting protein conjugate:

-

Improved Aqueous Solubility: Both the Cy5 dye and many target proteins can be hydrophobic. The PEG linker significantly increases the water solubility of the entire conjugate, preventing aggregation and precipitation during labeling and subsequent experiments.

-

Reduced Non-Specific Interactions: The hydrophilic PEG chain creates a "hydration shell" around the dye and protein, which helps to minimize non-specific binding to surfaces and other biomolecules. This is particularly crucial in complex biological samples like cell lysates or serum.

-

Flexible Spacer: The linker physically separates the bulky Cy5 fluorophore from the surface of the target protein. This separation can prevent the dye from interfering with the protein's native conformation and biological activity.

The Carboxylic Acid: The Gateway to Covalent Conjugation

The terminal carboxylic acid (-COOH) on the PEG5 segment is the reactive handle for covalently attaching the dye to the protein. By itself, a carboxylic acid is not reactive towards protein functional groups. It must first be chemically activated to form an intermediate that readily reacts with primary amines, such as the ε-amino group of lysine residues on the protein surface. This two-step process, detailed in the protocol section, provides a stable and efficient method for forming a robust amide bond.

The Amine-Reactive Labeling Workflow: From Activation to Purification

The most common strategy for labeling proteins with a carboxylic acid-functionalized dye is through the formation of an N-hydroxysuccinimide (NHS) ester. This process involves two key stages: dye activation and protein conjugation.

Caption: Workflow for amine-reactive protein labeling.

Detailed Experimental Protocol

This protocol provides a robust starting point for labeling a generic IgG antibody. It should be optimized for each specific protein.

Materials:

-

This compound (henceforth "Cy5-PEG-COOH")

-

Target Protein (e.g., 1 mg/mL IgG in PBS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Labeling Buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.0-8.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

Part A: Activation of Cy5-PEG-COOH

-

Prepare Dye: Dissolve Cy5-PEG-COOH in anhydrous DMSO to a final concentration of 10 mg/mL.

-

Prepare Activation Reagents: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 100 mM each. Rationale: EDC and NHS esters are moisture-sensitive; fresh preparation is critical for high activation efficiency.

-

Activation Reaction:

-

In a microcentrifuge tube, combine 10 µL of the 10 mg/mL Cy5-PEG-COOH solution with 100 µL of the EDC/Sulfo-NHS solution.

-

Incubate at room temperature for 15-30 minutes, protected from light. This reaction converts the carboxylic acid to a semi-stable Sulfo-NHS ester.

-

Part B: Protein Conjugation

-

Buffer Exchange: Ensure the target protein is in the appropriate Labeling Buffer (pH 8.0-8.5) and free of any amine-containing buffers (like Tris). Rationale: The nucleophilic attack by the lysine's primary amine is most efficient at a slightly alkaline pH. Tris buffer will compete with the protein for the activated dye.

-

Conjugation Reaction:

-

Add the activated Cy5-PEG-NHS ester solution directly to the protein solution. A typical starting point is a 10-fold molar excess of dye to protein.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

Part C: Quenching and Purification

-

Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 30 minutes. Rationale: This step deactivates any remaining NHS-ester, preventing further labeling.

-

Purification: Separate the labeled protein from unreacted/hydrolyzed dye using size-exclusion chromatography or dialysis. The labeled protein will elute/be retained first due to its larger size.

Characterization of the Labeled Protein

After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

-

Protein Conc. (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀/A₆₄₉ for the free dye, typically ~0.03-0.05) and ε_protein is the molar extinction coefficient of the protein.

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A₆₄₉ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).

-

-

Calculate DOL:

-

DOL = Dye Conc. / Protein Conc.

-

An optimal DOL is typically between 2 and 5 for antibodies, providing a bright signal without causing protein aggregation or loss of function due to over-labeling.

Applications and Best Practices

The unique properties of Cy5-PEG-COOH make it highly suitable for a range of sensitive applications:

-

Flow Cytometry: The bright, far-red emission minimizes spectral overlap with other common fluorophores and reduces the impact of cellular autofluorescence, enabling clear identification of target cell populations.

-

Fluorescence Microscopy (Immunofluorescence): The high signal-to-noise ratio and reduced non-specific binding are critical for generating high-contrast images of cellular structures.

-

In Vivo Imaging: The PEG linker enhances the circulation half-life and bioavailability of the labeled protein, while the far-red Cy5 signal allows for deeper tissue imaging.

-

Western Blotting: As a fluorescent secondary antibody conjugate, it allows for quantitative, multiplexed detection without the need for enzymatic substrates.

Troubleshooting Common Issues:

-

Low DOL:

-

Cause: Inefficient dye activation (old reagents), incorrect buffer pH, or presence of competing amines.

-

Solution: Use fresh EDC/NHS, verify buffer pH is 8.0-8.5, and ensure the protein is in an amine-free buffer before labeling.

-

-

Protein Precipitation:

-

Cause: Over-labeling (high DOL) can increase hydrophobicity and lead to aggregation.

-

Solution: Reduce the molar excess of dye used in the conjugation reaction. Ensure adequate mixing during the reaction.

-

-

High Background Signal:

-

Cause: Incomplete removal of unreacted dye or non-specific binding of the conjugate.

-

Solution: Ensure the purification step is thorough. The PEG linker in this specific dye is designed to minimize non-specific binding, but blocking steps in assays (e.g., using BSA or casein) remain crucial.

-

Conclusion

This compound is a state-of-the-art fluorescent probe engineered for high-performance protein labeling. Its design thoughtfully combines the superior spectral properties of Cy5 with a functional PEG linker that enhances solubility and minimizes unwanted interactions. By understanding the principles of amine-reactive chemistry and following robust protocols for conjugation and characterization, researchers can leverage this powerful tool to achieve sensitive and specific detection in a wide array of biological applications, from fundamental cell biology to advanced in vivo imaging.

References

- Title: The 2010 single-molecule localization microscopy roadmap Source: Journal of Physics D: Applied Physics URL:[Link]

- Title: PEGylation of proteins: the next generation of well-defined random polymers Source: Polymer Chemistry URL:[Link]

An In-Depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5, a sophisticated heterobifunctional molecule designed for researchers, scientists, and drug development professionals. We will delve into its core attributes, the rationale behind its molecular design, and practical guidance for its application in advanced bioconjugation strategies.

Core Compound Analysis: Structure and Physicochemical Properties

This compound is a fluorescently labeled, polyethylene glycol (PEG)-based linker. Its structure is meticulously designed to offer a combination of features crucial for modern bioconjugation applications, including fluorescent tracking, enhanced solubility, and specific reactivity.

Molecular Structure Breakdown:

-

Cy5 Fluorophore: A cyanine dye that provides a strong fluorescent signal in the far-red spectrum (excitation maximum ~649 nm, emission maximum ~667 nm).[1][2] This spectral profile is highly advantageous for biological applications as it minimizes background autofluorescence from cells and tissues.

-

PEG Linker (PEG4 and PEG5): The molecule incorporates two distinct polyethylene glycol chains. These hydrophilic spacers are fundamental to the molecule's utility, offering several key benefits:

-

Enhanced Solubility: The PEG chains significantly increase the hydrophilicity of the entire construct, preventing aggregation and improving solubility in aqueous buffers common in biological experiments.[1][2][3]

-

Reduced Steric Hindrance: The flexible PEG linkers provide spatial separation between the conjugated biomolecule and the Cy5 dye, which can be crucial for maintaining the biological activity of the target.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the in vivo circulation half-life of molecules by reducing renal clearance.

-

-

Terminal Carboxylic Acid: This functional group is the reactive handle for conjugation. The terminal carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[3]

-